Tetrapropylammonium fluoride

Overview

Description

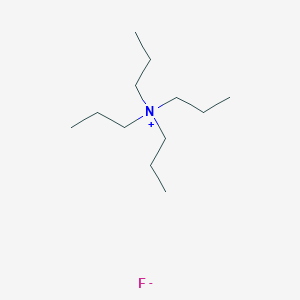

Tetrapropylammonium fluoride (TPAF) is a chemical compound with the molecular formula C12H28FN . It is a precursor to fluoride-silicate and crystallizes from a hydrothermal system containing silica, TPA+ and F- ions .

Synthesis Analysis

The synthesis of TPAF involves a hydrothermal system containing silica, TPA+ and F- ions . The location of the fluoride ion in tetrapropylammonium fluoride silicalite-1, an as-synthesized siliceous zeolite with the MFI topology, has been determined using solid-state NMR experiments .Molecular Structure Analysis

The molecular structure of TPAF has been studied using single-crystal X-ray diffraction . The fluoride counteranion lies in a [4 1 5 2 6 2] cage on a general position at an interacting distance from a silicon framework atom (Si−F = 1.915(3) Å) .Chemical Reactions Analysis

The chemical reactions involving TPAF are complex and involve interactions with the silica framework . The fluoride ion is probably held in place by hydrogen bonding .Physical And Chemical Properties Analysis

TPAF has a molecular weight of 205.36 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 1, and a rotatable bond count of 8 . The exact mass is 205.220578059 g/mol and the monoisotopic mass is 205.220578059 g/mol .Scientific Research Applications

Synthesis of Two-Dimensional MFI Zeolites

Tetrapropylammonium fluoride plays a crucial role in the synthesis of two-dimensional MFI zeolites . These zeolites have larger surface areas, shorter diffusion distances, and more flexible structures, making them advantageous in catalysis . Tetrapropylammonium fluoride is used as a mineralization agent in the synthesis process .

Structural Modification of Zeolites

The structural modification of zeolites is another application of Tetrapropylammonium fluoride . The presence of different groups and chain lengths in the templates, including Tetrapropylammonium fluoride, can significantly affect the morphologies and catalytic performances of the synthesized two-dimensional zeolites .

Catalyst in Oil Refining Industry

MFI zeolites, synthesized using Tetrapropylammonium fluoride, are widely used in the oil refining industry . They exhibit good hydrothermal stability and shape selectivity, making them suitable for this application .

Bio-Energy Applications

MFI zeolites, for which Tetrapropylammonium fluoride is a key component in their synthesis, are also used in bio-energy applications . Their ion exchange capabilities and hydrothermal stability make them ideal for this field .

Environmental Protection

In the field of environmental protection, MFI zeolites synthesized with Tetrapropylammonium fluoride are used due to their ion exchange capabilities . They can help in the removal of harmful substances from the environment .

Precursor to Fluoride-Silicate Crystallization

Tetrapropylammonium fluoride is used as a precursor in the crystallization of fluoride-silicate . This process is crucial in the synthesis of silicalite, a polymorph of silica with properties similar to those of silicalite .

7. Investigation of Dynamic Behavior in Clear Precursor Sols The dynamic behavior of Tetrapropylammonium cations in clear precursor sols for silicalite synthesis has been investigated using Tetrapropylammonium fluoride . This helps in understanding the properties and behavior of these sols .

Mechanism of Action

Target of Action

Tetrapropylammonium fluoride is a quaternary ammonium salt . This compound’s primary targets are the silica frameworks in the synthesis of zeolites . The tetrapropylammonium fluoride acts as a template for the crystallization process .

Mode of Action

The tetrapropylammonium fluoride interacts with its targets by crystallizing from a hydrothermal system containing silica, tetrapropylammonium ions, and fluoride ions . This interaction results in the formation of a complex that lies at the tetrahedral intersection of the 10-ring channels of a silica framework . This position is consistent with a template scheme for crystallization .

Biochemical Pathways

It is known that fluoride is a well-known g protein activator . Activation of heterotrimeric GTP-binding proteins by fluoride requires trace amounts of Al3+ or Be2+ ions . As phosphate analogs, AlF or BeF affect the activity of a variety of phosphoryl transfer enzymes . Most of these enzymes are fundamentally important in cell signal transduction or energy metabolism .

Pharmacokinetics

It is known that tetrapropylammonium fluoride is a hygroscopic white solid , which suggests that it may have good water solubility. This could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the action of tetrapropylammonium fluoride is the formation of a silica framework in a position consistent with a template scheme for crystallization . This leads to the creation of zeolites, which are microporous, aluminosilicate minerals commonly used as commercial adsorbents and catalysts .

Action Environment

The action of tetrapropylammonium fluoride is influenced by environmental factors such as temperature and the presence of other ions in the system . For example, the crystallization process from which tetrapropylammonium fluoride forms a complex occurs in a hydrothermal system . Additionally, the presence of silica and tetrapropylammonium ions in the system is necessary for the formation of the complex .

properties

IUPAC Name |

tetrapropylazanium;fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N.FH/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSYVRHKTFDJTR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](CCC)(CCC)CCC.[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70547750 | |

| Record name | N,N,N-Tripropylpropan-1-aminium fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70547750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7217-93-8 | |

| Record name | N,N,N-Tripropylpropan-1-aminium fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70547750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B1314221.png)